molecular formula C11H16N2O B13217249 (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide CAS No. 180468-46-6

(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide

Cat. No.: B13217249
CAS No.: 180468-46-6
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-BDAKNGLRSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide explicitly defines its stereochemistry and connectivity. The root name "propanamide" indicates a three-carbon chain with a terminal amide group (-CONH2). The prefix "2-amino" specifies an amino substituent at position 2 of the propane backbone, while the N-[(1S)-1-phenylethyl] group describes a phenylethyl substituent attached to the amide nitrogen. The (2R) and (1S) descriptors denote the absolute configurations at the second carbon of the propanamide chain and the first carbon of the phenylethyl group, respectively.

Constitutional isomerism arises through alternative connectivity patterns. For instance, positional isomers could theoretically include derivatives where the amino group occupies position 1 or 3 of the propanamide chain. However, the specified structure remains distinct from such isomers due to its defined substitution pattern. The molecular formula C11H16N2O (, ) precludes functional group isomers, as no alternative arrangements of heteroatoms maintain the same molecular weight.

Constitutional Isomer Type Differentiating Feature
Positional Amino group at C1 or C3
Functional Replacement of amide with nitrile or ester
Skeletal Branching in carbon backbone

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallographic analysis provides unambiguous proof of absolute configuration. For this compound, single-crystal diffraction data would reveal the spatial arrangement of the (2R) and (1S) stereocenters. The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to reconstruct electron density maps.

Key crystallographic parameters include:

  • Space group : P422~1~2 or C222~1~ (common for chiral molecules)
  • Asymmetric unit : Typically contains one molecule
  • Torsion angles : Critical for confirming staggered vs. eclipsed conformations

Properties

CAS No.

180468-46-6

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

UJLHTMLCGCJXRX-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Coupling of Amino Acids with (1S)-1-Phenylethylamine

The most common approach involves coupling a chiral amino acid derivative (e.g., (2R)-2-amino-propanoic acid or its esters) with (1S)-1-phenylethylamine to form the amide bond. This reaction is typically facilitated by peptide coupling reagents such as:

These reagents activate the carboxyl group of the amino acid derivative, enabling nucleophilic attack by the amine to form the amide bond with high stereochemical fidelity.

Protecting Group Strategies

To avoid side reactions and racemization, amino groups are often protected using tert-butyloxycarbonyl (Boc) groups during intermediate steps. After coupling, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

Reaction Conditions and Purification

  • Temperature: Reactions are generally conducted at low temperatures (0 °C to room temperature) to minimize racemization.
  • Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH), and ethyl acetate (EtOAc) are commonly used.
  • Purification: Flash silica gel chromatography is employed to isolate the pure compound, often using gradients of hexane/ethyl acetate or dichloromethane/methanol mixtures.

Representative Synthetic Procedure (Adapted from Literature)

Step Procedure Description Conditions/Notes
1 Dissolve tert-butyl (S)-1-oxo-1-((R)-1-phenylethylamino)propane-2-ylcarbamate in trifluoroacetic acid and CH2Cl2 0 °C to room temperature, 3 hours
2 Remove solvent under reduced pressure to obtain crude TFA salt
3 Dilute with dichloromethane, add triethylamine, then add acetic anhydride dropwise 0 °C, stir 3 hours at room temperature
4 Wash organic layer with aqueous HCl, NaHCO3, and brine, dry over Na2SO4
5 Purify by flash silica gel chromatography using dichloromethane/methanol (20:1) Yield: ~93% in two steps

This sequence ensures the formation of the amide bond with retention of stereochemistry and high purity of the final product.

Alternative Synthetic Approaches

Mitsunobu Reaction for Ether Formation (Relevant in Analog Synthesis)

In related synthetic schemes for analogs, the Mitsunobu reaction has been used to alkylate phenol derivatives with chiral alcohols, which can be adapted for side-chain modifications on the amide.

Reduction and Deprotection Steps

  • Reduction of methyl esters to amino alcohols using sodium borohydride and lithium chloride.
  • Deprotection of Boc groups with hydrochloric acid to yield free amines for further coupling.

Analytical Characterization and Purity

The synthesized (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide is characterized by:

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Values
Coupling Reagents DCC, HOBt, TCFH, NMI
Protecting Group Boc (tert-butyloxycarbonyl)
Solvents CH2Cl2, EtOH, EtOAc
Temperature Range 0 °C to room temperature
Purification Method Flash silica gel chromatography
Yield Up to 93% in optimized two-step sequences
Purity >95% by HPLC
Enantiomeric Excess >99% by chiral HPLC

Research Findings and Implications

  • The stereoselective synthesis of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide is critical for its biological activity, as the chiral centers influence receptor binding and enzymatic interactions.
  • The use of mild coupling reagents and protecting groups prevents racemization and degradation, ensuring high yield and purity.
  • This compound serves as a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors and receptor modulators due to its amide linkage and chiral centers.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino group. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic conditions converts the amino group to a nitro group, forming (2R)-2-nitro-N-[(1S)-1-phenylethyl]propanamide.

  • Hydrogen peroxide (H₂O₂) under mild conditions oxidizes the amine to an imine intermediate, which can tautomerize or further react.

Reagent ConditionsProductYield
KMnO₄ (0.1 M)H₂SO₄, 60°C, 2 h(2R)-2-nitro-propanamide derivative72%
H₂O₂ (30%)EtOH, 25°C, 4 hImine intermediate58%

Acylation Reactions

The primary amine reacts with acylating agents to form substituted amides:

  • Acetic anhydride acetylates the amino group, producing (2R)-2-acetamido-N-[(1S)-1-phenylethyl]propanamide .

  • Benzoyl chloride in pyridine yields the benzoylated derivative with retention of stereochemistry .

Example Procedure :

text
(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide (1.0 mmol) was dissolved in CH₂Cl₂ (10 mL). Acetic anhydride (1.2 mmol) and Et₃N (2.0 mmol) were added at 0°C. Reaction stirred for 3 h at 25°C → 84% yield after purification.

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides:

  • Methyl iodide in DMF forms (2R)-2-(methylamino)-N-[(1S)-1-phenylethyl]propanamide.

  • Stereochemical integrity is preserved due to the chiral environment.

Alkylating Agent BaseSolventProductYield
CH₃IK₂CO₃DMF(2R)-2-(methylamino)-propanamide65%
C₂H₅BrNaHTHFEthylated derivative53%

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • 6 M HCl at reflux cleaves the amide bond to yield (2R)-2-aminopropanoic acid and (1S)-1-phenylethylamine.

  • NaOH (2 M) at 80°C produces the sodium salt of the carboxylic acid.

Kinetic Data :

  • Acidic hydrolysis: t₁/₂ = 45 min at 100°C.

  • Basic hydrolysis: t₁/₂ = 90 min at 80°C.

Substitution Reactions

The amino group participates in SN² reactions:

  • Thionyl chloride (SOCl₂) converts the amine to a chloro derivative.

  • p-Toluenesulfonyl chloride forms a stable sulfonamide.

Mechanistic Insight :

"Steric hindrance from the phenylethyl group directs substitution to occur preferentially at the less hindered amino site, preserving the (2R,1S) configuration."

Stereochemical Considerations

The compound’s reactivity is influenced by its chiral centers:

  • Enzymatic resolution : Lipases selectively acylate the (2R)-isomer .

  • Diastereomer analysis : (2S)-configured analogs show 40% reduced reactivity in acylation .

Scientific Research Applications

  • Chemistry : Propionamide serves as a model compound for studying amide chemistry and reactivity.
  • Biology : It may be used in peptide synthesis or as a building block for more complex molecules.
  • Medicine : Although not directly used as a drug, understanding its properties informs drug design.
  • Industry : Limited industrial applications, but it contributes to our understanding of amides.
  • Mechanism of Action

    • Propionamide itself does not have a specific mechanism of action.
    • its derivatives or related compounds may exhibit biological effects through interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues and Stereochemical Variations

    (a) Diastereomers and Enantiomers
    • (2S)-2-Amino-N-[(1S)-1-phenylethyl]propanamide (): The S,S-diastereomer of the target compound.
    • (R)-N-((R)-1-Phenylethyl)-2-(phenylselanyl)propanamide and (R)-N-((S)-1-Phenylethyl)-2-(phenylselanyl)propanamide (): Selenium-containing analogs with phenylselanyl substituents replacing the amino group. These derivatives exhibit altered electronic properties and reactivity, making them useful in NMR-based enantiomeric purity determination .
    (b) Phenylethyl-Substituted Propanamides
    • (2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide (): Replaces the amino group with a phenyl ring. The absence of the amino group reduces hydrogen-bonding capacity, impacting solubility and receptor interactions.
    • N1-(2-Phenylethyl)-(2R)-2-{[(1S)-1-(benzylcarboxamido)ethyl]carboxamido}-3-(1H-3-indolyl)propanamide ():

      • Features an indolyl group and benzylcarboxamido substituent.
      • Demonstrated selectivity as a bombesin receptor subtype-3 (BRS-3) agonist, highlighting the role of bulky aromatic groups in receptor binding .
    (c) Cyclohexyl-Modified Derivatives
    • Compounds 22 and 23 ():
      • Incorporate a hydroxy-methylcyclohexyl group into the propanamide backbone.
      • The cyclohexyl moiety enhances hydrophobicity and steric bulk, influencing melting points (137–195°C) and synthetic yields (54–58%) .

    Pharmacological and Functional Insights

    • Receptor Selectivity: The indolyl-containing analog in showed enhanced selectivity for BRS-3, suggesting that aromatic substituents improve target specificity . In contrast, the amino group in (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide may favor interactions with polar residues in enzyme active sites or ion channels.
    • Anti-Proliferative Potential: Styryl lactones (e.g., goniolactone C in ) share a phenylethyl motif and exhibit anti-proliferative effects, implying structural parallels could be explored for similar applications .

    Biological Activity

    (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide, also known as a specific chiral amide, has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This compound's interactions with biological systems, particularly its role in enzyme modulation and receptor binding, make it a subject of interest for drug development and therapeutic applications.

    The biological activity of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide is largely attributed to its ability to interact with various enzymes and receptors. The compound's chiral nature allows it to fit into specific binding sites, influencing the activity of target proteins. This mechanism can lead to alterations in metabolic pathways, potentially providing therapeutic benefits in various conditions.

    1. Enzyme Interaction

    Research indicates that (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. For instance, it has been studied for its potential effects on polyketide synthases, which are crucial for the survival of Mycobacterium tuberculosis . The compound's ability to inhibit these enzymes could provide a novel approach to tuberculosis treatment.

    2. Receptor Binding

    The compound also shows promise in binding to various receptors, including opioid receptors. Studies have demonstrated that similar compounds can exhibit significant binding affinities and modulate receptor activity, which is critical for pain management and addiction therapies .

    Comparative Analysis with Similar Compounds

    To understand the unique biological activity of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide, it is essential to compare it with related compounds:

    Compound NameStructure TypeNotable Biological Activity
    (2S)-2-amino-N-[(1S)-1-phenylethyl]propanamideEnantiomerDifferent receptor binding profiles
    (2R)-2-amino-N-(2-phenylethyl)propanamideStructural analogPotentially similar enzyme interactions
    (2R)-2-amino-N-methylpropanamideShorter carbon chainVarying solubility and reactivity

    Case Study 1: Antitubercular Activity

    A study focused on the development of inhibitors targeting polyketide synthase 13 (Pks13) revealed that derivatives of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide exhibited promising antitubercular properties. The compounds demonstrated an MIC (Minimum Inhibitory Concentration) of less than 1 μM in vitro, showcasing their potential as effective treatments against Mycobacterium tuberculosis .

    Case Study 2: Opioid Receptor Modulation

    Another investigation examined the pharmacological profile of related compounds at the µ-opioid receptor. These studies indicated that certain analogs could exhibit biased signaling towards β-arrestin pathways, which may lead to reduced side effects compared to traditional opioids . This finding highlights the therapeutic potential of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide in pain management.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are effective for preparing (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide with high stereochemical purity?

    • Methodology : Utilize enantioselective synthesis by coupling (2R)-2-aminopropanoic acid derivatives with (S)-1-phenylethylamine under anhydrous conditions. For example, react (2R)-2-azidopropanoyl chloride with (S)-1-phenylethylamine in dichloromethane at 0–5°C, followed by Staudinger reduction to yield the target amide. Monitor stereochemical fidelity via chiral HPLC or circular dichroism (CD) spectroscopy .
    • Key Parameters : Temperature control (<10°C) minimizes racemization. Use chiral auxiliaries like (S)-1-phenylethylamine to enforce stereoselectivity .

    Q. How can the enantiomeric purity of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide be validated experimentally?

    • Methodology : Employ chiral derivatizing agents (CDAs) such as (R)- or (S)-2-(phenylselanyl)propanamide to form diastereomeric adducts. Analyze via 1H^1H-NMR by observing distinct splitting patterns for diastereomers (e.g., Δδ > 0.1 ppm for methyl groups). Alternatively, use chiral stationary phases in HPLC (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
    • Validation : Compare retention times or NMR shifts against racemic standards. Calculate enantiomeric excess (ee) using peak integration .

    Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

    • Methodology :

    • NMR : 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and stereochemistry. Key signals: α-proton (δ 3.8–4.2 ppm, multiplet) and amide NH (δ 6.5–7.0 ppm, broad).
    • IR : Amide I band (~1650 cm1^{-1}) and NH stretch (~3300 cm1^{-1}).
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 235.1445) .

    Advanced Research Questions

    Q. How do reaction conditions influence the stereochemical outcome during synthesis?

    • Analysis : Racemization risks increase at elevated temperatures (>40°C) or in polar aprotic solvents (e.g., DMF). Optimize by using low-temperature conditions (0–10°C) and non-polar solvents (e.g., toluene). Kinetic vs. thermodynamic control can be assessed via time-resolved 1H^1H-NMR to track epimerization .
    • Case Study : In evidence 5, prolonged heating (70°C, 48 hours) led to partial racemization (ee drop from 98% to 85%), highlighting the need for strict thermal control .

    Q. How can conflicting crystallographic and NMR data on this compound’s conformation be resolved?

    • Resolution : Perform variable-temperature (VT) NMR to assess conformational flexibility. Compare with X-ray crystallography if NMR suggests a dynamic equilibrium while crystallography shows a single conformation, molecular dynamics simulations can bridge the discrepancy. For example, intramolecular H-bonding in the solid state (observed in X-ray) may differ from solution-state dynamics .

    Q. What strategies mitigate diastereomeric impurity formation during scale-up?

    • Strategies :

    • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective amide bond formation.
    • Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallize crude product from ethanol/water to enrich the desired diastereomer .
      • Data-Driven Example : In evidence 17, adjusting solvent polarity (THF to EtOH) increased diastereomeric ratio from 3:1 to 10:1 .

    Q. How does the stereochemistry of the phenylethyl group impact biological activity in related compounds?

    • Approach : Synthesize both (S)- and (R)-phenylethyl analogs and compare their binding affinities via surface plasmon resonance (SPR) or radioligand assays. For instance, in evidence 13, (S)-configured analogs showed 10-fold higher μ-opioid receptor affinity than (R)-counterparts due to steric complementarity .

    Safety and Handling

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Guidelines :

    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

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